5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole
Description
General Overview of Benzo[c]dlsu.edu.phresearchgate.netmdpi.comthiadiazole as a Core Heterocycle
Benzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole, also known as 2,1,3-benzothiadiazole (B189464), is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. thieme-connect.de The 1,2,5-thiadiazole ring itself is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. chemicalbook.com This core structure is planar and possesses a notable degree of aromaticity, contributing to its stability. thieme-connect.dechemicalbook.com
The electronic nature of the benzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole scaffold is characterized by its electron-deficient properties. This is a consequence of the electronegative nitrogen and sulfur atoms in the heterocyclic ring, which withdraw electron density from the fused benzene ring. This inherent electron-accepting ability is a key feature that dictates the chemical reactivity and photophysical properties of its derivatives. nih.gov The parent compound, 2,1,3-benzothiadiazole, presents as colorless needles with a characteristic aromatic odor and is soluble in various organic solvents. thieme-connect.de
Significance of Substituted Benzo[c]dlsu.edu.phresearchgate.netmdpi.comthiadiazoles in Chemical Research
The introduction of various substituents onto the benzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole core allows for the fine-tuning of its electronic and steric properties, leading to a wide array of applications in both materials science and medicinal chemistry. The electron-withdrawing nature of the scaffold makes it a valuable building block in the design of donor-acceptor (D-A) type materials. These materials are of significant interest for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comnih.gov By coupling the electron-accepting benzothiadiazole unit with electron-donating moieties, chemists can create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge separation and transport in electronic devices. nih.gov
In the realm of medicinal chemistry, benzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole derivatives have been investigated for a range of pharmacological activities, including antifungal, antibacterial, and herbicidal properties. mdpi.com Notably, the structural motif is present in the drug Tizanidine, which functions as a muscle relaxant. mdpi.com Furthermore, certain derivatives have been identified as potent inhibitors of enzymes such as SHP2 (Src homology-2 domain containing protein tyrosine phosphatase-2), which is a target in cancer therapy. mdpi.com The incorporation of bromine atoms into the benzothiadiazole structure is a common strategy to enhance the electrophilicity of the molecule, thereby increasing its reactivity in cross-coupling reactions to build more complex molecular architectures. nih.gov
Academic Research Focus on 5-Bromo-6-methylbenzo[c]dlsu.edu.phresearchgate.netmdpi.comthiadiazole
A comprehensive review of the current scientific literature reveals that dedicated academic research focusing specifically on 5-Bromo-6-methylbenzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole is limited. While the broader class of bromo-substituted benzothiadiazoles has been explored for various applications, this particular isomer has not been the subject of extensive investigation in published academic papers. Its existence is confirmed through chemical supplier catalogs, which provide basic identification data.
General synthetic routes to substituted benzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazoles typically involve the cyclization of an appropriately substituted 1,2-diaminobenzene with a sulfur-containing reagent like thionyl chloride or sulfur monochloride. chemicalbook.com For 5-Bromo-6-methylbenzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole, a plausible synthetic precursor would be 4-bromo-5-methylbenzene-1,2-diamine. Subsequent reactions could then be employed to further functionalize the molecule, leveraging the reactivity of the bromo substituent in cross-coupling reactions such as Suzuki or Stille couplings. nih.gov
Despite the lack of specific studies, the structural features of 5-Bromo-6-methylbenzo[c] dlsu.edu.phresearchgate.netmdpi.comthiadiazole suggest it could be a valuable intermediate in organic synthesis. The presence of the methyl group provides a site for potential functionalization or can influence the electronic properties through its electron-donating inductive effect, while the bromo atom serves as a versatile handle for introducing a wide range of other functional groups. Further academic research would be necessary to fully elucidate the specific properties and potential applications of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromo-6-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 |
InChI Key |
FYTZBKRYTZYDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1Br |
Origin of Product |
United States |
Iii. Reactivity and Advanced Organic Transformations of 5 Bromo 6 Methylbenzo C 1 2 3 Thiadiazole
Cross-Coupling Reactions at the Bromine Moiety
The carbon-bromine bond in 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole is a key functional handle for constructing more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful methods for creating C-C bonds by coupling an organometallic reagent with an organic halide.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgbldpharm.com This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.org
A comprehensive review of scientific literature did not yield specific examples or detailed research findings on the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Data
| Catalyst | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide. wikipedia.org It is a highly effective method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons, and is noted for the stability of the organostannane reagents to air and moisture. wikipedia.org
Specific studies detailing the application of the Stille cross-coupling reaction to 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole could not be located in the surveyed scientific literature.
Table 2: Stille Cross-Coupling Reaction Data
| Catalyst | Organostannane | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc reagent with an organic halide. researchgate.net This reaction is valued for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organic halide.
No specific research findings concerning the Negishi cross-coupling of 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole were found in a thorough search of the available literature.
Table 3: Negishi Cross-Coupling Reaction Data
| Catalyst | Organozinc Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. beilstein-journals.orgcore.ac.uk This transformation is a cornerstone of organic synthesis for creating substituted alkenes and has broad applications in the production of fine chemicals and pharmaceuticals. core.ac.ukrug.nl
A detailed search of the scientific literature did not uncover any specific examples of the Heck reaction being performed on 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole.
Table 4: Heck Reaction Data
| Catalyst | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
The reaction of activated aryl halides with nitrogen-based nucleophiles, such as primary or secondary amines, is a fundamental method for forming arylamines. The electron-withdrawing nature of the heterocycle in the title compound is expected to facilitate the substitution of the bromine atom by such nucleophiles.
However, a review of the current scientific literature did not provide specific experimental data or research findings on the nucleophilic aromatic substitution of 5-Bromo-6-methylbenzo[c] wikipedia.orgbeilstein-journals.orgcore.ac.ukthiadiazole with nitrogen-based nucleophiles.
Table 5: Nucleophilic Aromatic Substitution (SNAr) Reaction Data
| Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Factors Influencing SNAr Reaction Kinetics
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated benzothiadiazoles. The kinetics of these reactions are governed by several interrelated factors:
Nature of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer intermediate. Consequently, the leaving group's ability to stabilize the negative charge in the transition state is more important than its ability to depart. For halogenated benzothiadiazoles, the reactivity order is often F > Cl ≈ Br > I, which is inverted compared to typical SN2 reactions. sigmaaldrich.com The high electronegativity of fluorine stabilizes the intermediate, accelerating the reaction.
Substrate's Electronic Properties: The electron-withdrawing nature of the benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole ring system is crucial for activating the aryl halide towards nucleophilic attack. osi.lv The presence of additional electron-withdrawing groups on the benzene (B151609) ring would further enhance reactivity. Conversely, the number of bromine atoms can also affect reaction rates; studies on related bromo-benzo-bis-thiadiazoles have shown that dibromo derivatives can react faster than monobromo derivatives in certain nucleophilic substitutions. nih.gov
Nucleophile Strength and Basicity: The nature of the incoming nucleophile plays a significant role. Stronger nucleophiles generally lead to faster reactions. However, the nucleophile's basicity and size can also influence the reaction pathway and product distribution. nih.gov
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. ossila.com The nature of the solvent can significantly affect the reaction rate and yield, as observed in the nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netsci-hub.semdpi.comthiadiazole) with amines, where changing the solvent had a notable impact on the final product's yield. nih.gov
Direct C-H Functionalization Strategies of Related Benzo[c]researchgate.netsci-hub.sesamaterials.comthiadiazoles
Direct C-H functionalization has emerged as a powerful, atom-economical method for creating C-C bonds, bypassing the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Arylation Methods
Palladium-catalyzed direct C-H arylation is a prominent strategy for modifying the benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole core. This method typically involves the reaction of a benzothiadiazole derivative with an aryl halide or a different heteroaromatic compound. Research on related systems has identified several effective catalytic protocols.
For instance, the reaction of 4,7-dibromobenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole with arenes and heteroarenes is often performed using palladium(II) acetate (B1210297) as the catalyst, with bases such as potassium acetate or potassium pivalate (B1233124) in solvents like N,N-dimethylacetamide (DMA). researchgate.net In some cases, the addition of phosphine (B1218219) ligands like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057) is beneficial. researchgate.net
Another approach involves the direct arylation of unsubstituted benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole with bromoarenes. researchgate.net These reactions can be carried out at high temperatures (e.g., 150 °C) in DMA with palladium(II) acetate and potassium pivalate. researchgate.net The use of specific phosphonium (B103445) salts, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) (PBut₂Me·HBF₄), has been shown to lower the required reaction temperature to 120 °C and broaden the scope of applicable substrates. researchgate.net
| Benzothiadiazole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 4,7-Dibromobenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole | Arenes/Hetarenes | Pd(OAc)₂ | Tricyclohexylphosphine (optional) | Potassium Acetate / Pivalate | DMA | Not Specified | researchgate.net |
| Benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole | Bromoarenes | Pd(OAc)₂ | None | Potassium Pivalate | DMA | 150 | researchgate.net |
| Benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole | Bromoarenes | Pd(OAc)₂ | PBut₂Me·HBF₄ | Potassium Pivalate | Toluene (B28343) | 120 | researchgate.net |
| Benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole | Thiophenes | Pd(OAc)₂ | None | Silver Oxide (oxidant) | DMSO | Not Specified | researchgate.net |
Other Significant Organic Transformations
Beyond SNAr and C-H functionalization, halogenated benzothiadiazoles participate in other valuable synthetic reactions.
Paternò–Büchi Type Reactions with Quinone Derivatives
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, has been successfully applied to benzothiadiazole derivatives. In a notable study, the reaction between 5,6-dimethylbenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole and p-benzoquinone was investigated. sci-hub.se Under blue LED irradiation at low temperatures (–78 °C), this reaction yields an oxetane (B1205548) product. sci-hub.se The presence of methyl groups on the benzothiadiazole ring, such as in 5-methylbenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole, facilitates this transformation. sci-hub.se These oxetane intermediates can subsequently undergo a copper-catalyzed ring-opening to form diaryl ethers at room temperature, demonstrating a pathway to more complex molecular architectures. sci-hub.se
Cyanation Reactions of Halogenated Benzo[c]researchgate.netsci-hub.sesamaterials.comthiadiazoles
The displacement of a halogen atom, such as bromine, with a cyano group is a crucial transformation for tuning the electronic properties of benzothiadiazole derivatives, often used in materials for optoelectronics. This transformation can be achieved using various cyanation agents.
One common method is the Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF. researchgate.net Another effective method involves palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂). For example, the cyanation of (E)-4-(2-(7-bromobenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazol-4-yl)vinyl)-N,N-diphenylaniline was successfully achieved by heating with zinc cyanide in N-Methyl-2-pyrrolidone (NMP) at 120 °C in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com
| Substrate | Cyanating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netsci-hub.semdpi.comthiadiazole) | Copper(I) Cyanide | None | DMF | Not Specified | Benzo[1,2-d:4,5-d′]bis( researchgate.netsci-hub.semdpi.comthiadiazole)-4-carbonitrile | researchgate.net |
| (E)-4-(2-(7-Bromobenzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazol-4-yl)vinyl)-N,N-diphenylaniline | Zinc Cyanide | Pd(PPh₃)₄ | NMP | 120 | (E)-7-(4-(Diphenylamino)styryl)benzo[c] researchgate.netsci-hub.sesamaterials.comthiadiazole-4-carbonitrile | mdpi.com |
Elucidation of Reaction Mechanisms
Understanding the underlying mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.
SNAr Mechanism: As mentioned, the SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. chemicalbook.com However, depending on the stability of this intermediate and the nature of the leaving group, the mechanism can shift towards a more concerted pathway where bond formation and bond-breaking occur in a single transition state. chemicalbook.com
Paternò–Büchi Reaction Mechanism: The reaction of benzothiadiazoles with quinones under visible light irradiation proceeds via a photochemical [2+2] cycloaddition. sci-hub.se The initial step is the photoexcitation of the quinone, which then reacts with the ground-state benzothiadiazole to form a four-membered oxetane ring. This intermediate can be isolated at low temperatures or can be prompted to undergo further transformations, such as a Lewis acid-catalyzed ring expansion or ring-opening. sci-hub.semdpi.com
Palladium-Catalyzed C-H Arylation Mechanism: While several mechanistic pathways exist for palladium-catalyzed C-H arylation, a common cycle involves the coordination of palladium to the benzothiadiazole, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the arylated product and regenerate the palladium catalyst. researchgate.net In some cases, such as with thiophenes, the reaction can proceed via a double oxidative C-H functionalization pathway. researchgate.net
Iv. Computational and Theoretical Investigations of 5 Bromo 6 Methylbenzo C 1 2 3 Thiadiazole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole, DFT studies would provide significant insights into its reactivity, electronic properties, and molecular geometry.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.
While specific HOMO, LUMO, and energy gap values for 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole are not documented in the searched literature, studies on similar benzothiadiazole derivatives show that the introduction of electron-withdrawing groups like bromine tends to lower both the HOMO and LUMO energy levels. The methyl group, being an electron-donating group, would likely raise these energy levels to some extent. The interplay of these substituents would determine the final orbital energies and the energy gap. For instance, in related bromo-substituted benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) systems, the bromine substituent has been shown to increase the electron affinity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole (Illustrative)
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Relates to chemical stability and reactivity |
Note: The values in this table are hypothetical and are based on trends observed in similar compounds. They are for illustrative purposes only, as specific experimental or computational data for 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole was not found.
The charge distribution within 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole would be significantly influenced by the electronegative bromine atom and the thiadiazole ring, which is inherently electron-deficient. DFT calculations would likely reveal a partial positive charge on the carbon atoms of the benzene (B151609) ring, particularly those adjacent to the bromine and the thiadiazole moiety. The nitrogen and sulfur atoms of the thiadiazole ring would exhibit a partial negative charge. This electron-deficient nature is a common feature of benzothiadiazole derivatives and is crucial for their applications in materials science.
DFT calculations are highly effective in predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole, the molecule is expected to be largely planar due to the fused aromatic ring system. Minor deviations from planarity might occur due to the presence of the methyl group. X-ray diffraction studies on related bromo-substituted benzobisthiadiazoles have confirmed their planar conformations. nih.gov
Table 2: Predicted Molecular Geometry Parameters for 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole (Illustrative)
| Bond/Angle | Predicted Value |
| C-Br Bond Length | ~1.85 - 1.90 Å |
| C-S Bond Lengths | ~1.70 - 1.75 Å |
| C-N Bond Lengths | ~1.35 - 1.40 Å |
| C-C-Br Bond Angle | ~118° - 122° |
| C-S-N Bond Angle | ~95° - 100° |
Note: These values are illustrative and based on typical bond lengths and angles found in similar structures. Specific computational data for the target molecule is not available.
Ab Initio and High-Level Quantum Chemical Calculations
Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties.
High-level quantum chemical calculations would be employed to determine the electron affinity and aromaticity of 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole. The electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For benzothiadiazole systems, the presence of electron-withdrawing groups like bromine is known to increase the electron affinity, making the molecule a better electron acceptor. nih.gov
Aromaticity, a key concept in organic chemistry, can be quantified using various computational indices. For the benzothiadiazole core, a degree of aromaticity is expected, contributing to its stability. The fusion of the thiadiazole and benzene rings results in a delocalized π-electron system. Studies on isomers have shown that delocalization in the thiadiazole ring of 1,2,5-thiadiazole (B1195012) is generally greater than in the 1,2,3-thiadiazole (B1210528) ring. nih.gov
Theoretical Spectroscopy
Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole, theoretical UV-Vis, IR, and NMR spectra could be generated.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would predict the electronic transitions and the corresponding absorption wavelengths. The low-energy absorption bands in benzothiadiazole derivatives are typically attributed to intramolecular charge transfer (ICT) transitions.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. This allows for the identification of characteristic vibrational modes of the functional groups present in the molecule.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for the structural elucidation of the compound.
While specific theoretical spectroscopic data for 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole is not available in the reviewed literature, the general principles of theoretical spectroscopy are well-established and would be applicable to this molecule.
Computational Prediction of UV-Vis Absorption and Emission Spectra
The electronic absorption and emission properties of 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used for calculating the excited-state properties of organic molecules and predicting their UV-Vis spectra with reasonable accuracy. mdpi.comnih.gov The calculations typically involve optimizing the ground-state geometry of the molecule, followed by TD-DFT calculations to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.
For benzothiadiazole derivatives, the low-energy absorption bands in the UV-Vis spectrum are often characterized by intramolecular charge-transfer (ICT) transitions. researchgate.netnih.gov In the case of 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole, the transitions would likely involve the promotion of an electron from a π-type Highest Occupied Molecular Orbital (HOMO), distributed across the benzene and thiadiazole rings, to a π*-type Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized more on the electron-accepting benzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole core. The substitution with a bromine atom and a methyl group influences the energies of these frontier orbitals, thereby modulating the absorption and emission wavelengths.
Computational models, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), can predict these transitions. nih.gov The solvent environment is also a critical factor and is often included in calculations using models like the Polarizable Continuum Model (PCM).
Table 1: Predicted UV-Vis Absorption Data for 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole (Representative Data) This table presents hypothetical but representative data based on typical TD-DFT calculation results for similar compounds.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|
| 355 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |
| 298 | 0.28 | HOMO-1 -> LUMO | π -> π |
| 275 | 0.15 | HOMO -> LUMO+1 | π -> π |
Similarly, the geometry of the first excited state can be optimized to predict the emission spectrum (fluorescence or phosphorescence). The energy difference between the optimized excited state and the ground state provides the emission wavelength, which is typically red-shifted compared to the absorption (Stokes shift).
Theoretical Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations are instrumental in assigning and interpreting vibrational and NMR spectra. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dergipark.org.tr By analyzing the atomic displacements for each vibrational mode, a precise assignment can be made to specific molecular motions, such as stretching, bending, or torsional vibrations. Comparing the calculated vibrational spectra with experimental data serves as a key method for structural confirmation. For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.
Table 2: Predicted Principal IR Vibrational Frequencies for 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole (Representative Data) This table presents hypothetical but representative data based on typical DFT calculation results for similar compounds.
| Frequency (cm-1, Scaled) | Assignment (Vibrational Mode) |
|---|---|
| 3050-3100 | Aromatic C-H stretching |
| 2920-2980 | Methyl (CH3) stretching |
| 1550-1600 | C=N stretching in thiadiazole ring |
| 1450-1500 | Aromatic C=C ring stretching |
| 850-900 | C-S stretching |
| 600-650 | C-Br stretching |
Likewise, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.tr Theoretical prediction of ¹H and ¹³C NMR spectra is invaluable for assigning signals in experimentally obtained spectra, especially for molecules with complex spin systems or numerous non-equivalent atoms. The calculated chemical shifts (δ), typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can confirm the chemical environment of each nucleus.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole (Representative Data) This table presents hypothetical but representative data based on typical GIAO-DFT calculation results for similar compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~7.8 | Aromatic CH |
| ¹H | ~2.5 | Methyl (CH3) |
| ¹³C | ~150-155 | Thiadiazole Ring Carbons |
| ¹³C | ~130-140 | Substituted Aromatic Carbons (C-C, C-N) |
| ¹³C | ~120-130 | Aromatic CH Carbon |
| ¹³C | ~115 | Aromatic C-Br Carbon |
| ¹³C | ~20 | Methyl Carbon |
Structure-Reactivity Relationship Analysis via Computational Modeling
Computational modeling is a powerful tool for understanding the relationship between the molecular structure of 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole and its chemical reactivity. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atoms of the thiadiazole ring. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. This analysis can predict sites for intermolecular interactions and chemical reactions.
Table 4: Calculated Electronic Properties for 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole (Representative Data) This table presents hypothetical but representative data based on typical DFT calculation results for similar compounds.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -2.80 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.45 | Chemical stability and reactivity |
By correlating these computed parameters with experimental observations, a comprehensive understanding of the structure-reactivity relationship for 5-Bromo-6-methylbenzo[c] researchgate.netsemanticscholar.orgcore.ac.ukthiadiazole can be established, guiding its potential application in various chemical fields.
V. Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 6 Methylbenzo C 1 2 3 Thiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the definitive structural assignment of organic molecules. For 5-Bromo-6-methylbenzo[c]thiadiazole, a suite of NMR techniques would be employed to confirm its constitution and the specific substitution pattern on the benzothiadiazole core.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, ROESY)
¹H NMR: The proton NMR spectrum is expected to provide key information. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be indicative of their relative positions. Additionally, a singlet corresponding to the methyl group protons would be observed, with its chemical shift confirming its attachment to the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. Signals for the six carbons of the benzene ring and the carbon of the methyl group would be present. The carbons directly attached to the bromine and the thiadiazole ring would show characteristic shifts. For related 1,2,5-thiadiazole (B1195012) derivatives, the carbon signals of the heterocyclic ring typically appear in the range of 130–160 ppm.
2D NMR: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are crucial. COSY would establish the connectivity between adjacent protons, while ROESY would reveal through-space proximity between protons, helping to confirm the spatial relationship between the methyl group and the adjacent aromatic proton.
Illustrative NMR Data Table for 5-Bromo-6-methylbenzo[c]thiadiazole
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ¹H NMR | ~2.5 | Singlet | Methyl (CH₃) protons |
| ¹H | ¹H NMR | 7.5 - 8.5 | Doublets | Aromatic protons |
| ¹³C | ¹³C NMR | ~20 | Quartet | Methyl (CH₃) carbon |
| ¹³C | ¹³C NMR | 110 - 160 | Singlets | Aromatic and thiadiazole carbons |
Note: The chemical shifts are estimated based on general values for similar structures and would require experimental verification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 5-Bromo-6-methylbenzo[c]thiadiazole. This technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the determination of the molecular formula with a high degree of confidence. The isotopic pattern observed for the molecular ion peak would be characteristic of a bromine-containing compound, with the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes.
Expected HRMS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₇H₆BrN₂S⁺ | To be determined |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman
Vibrational spectroscopy, including both FT-IR and Raman techniques, offers insight into the functional groups and bonding framework of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic and thiadiazole rings, and C-Br stretching vibrations at lower frequencies.
Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |
| C=C/C=N Stretch | 1600 - 1400 | FT-IR, Raman |
| C-Br Stretch | 700 - 500 | FT-IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.
Analysis of Solvatochromism and Charge-Transfer Transitions
The UV-Vis absorption spectrum of 5-Bromo-6-methylbenzo[c]thiadiazole is anticipated to exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The fusion of the electron-withdrawing thiadiazole ring with the benzene ring often leads to intramolecular charge-transfer (ICT) character in the electronic transitions.
Solvatochromism: By measuring the UV-Vis spectra in solvents of varying polarity, the nature of the electronic transitions can be further understood. A significant shift in the absorption maximum with solvent polarity (solvatochromism) would provide evidence for a change in the dipole moment upon electronic excitation, characteristic of ICT transitions. For some benzothiadiazole derivatives, the longest wavelength absorption band undergoes a red-shift as the solvent polarity increases.
Fluorescence Spectroscopy: The fluorescence emission spectrum, when the compound is emissive, provides information about the excited state. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are important parameters that characterize the fluorescence properties.
Single Crystal X-ray Diffraction (XRD) Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (XRD). Obtaining a suitable single crystal of 5-Bromo-6-methylbenzo[c]thiadiazole would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state. This data provides unequivocal proof of the molecular structure and connectivity. The planarity of the benzothiadiazole ring system and the conformation of the methyl group relative to the ring would be determined with high precision. For related fused thiadiazole systems, XRD analysis has been crucial in confirming molecular and supramolecular structures.
Electrochemical Characterization Techniques
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental data on the electrochemical characterization of 5-Bromo-6-methylbenzo[c] mdpi.comresearchgate.netasianpubs.orgthiadiazole. While the broader class of benzothiadiazole derivatives has been the subject of numerous electrochemical studies due to their relevance in materials science, specific research findings for the 5-bromo-6-methyl substituted variant are not publicly available. mdpi.comresearchgate.netasianpubs.orgnih.govmdpi.commdpi.com
Electrochemical techniques, such as cyclic voltammetry (CV), are crucial for determining the electronic properties of novel compounds. These methods allow for the measurement of key parameters like oxidation and reduction potentials, which are essential for understanding a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is vital for assessing the potential of a compound in applications such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In typical electrochemical studies of benzothiadiazole derivatives, researchers employ a three-electrode system in a suitable solvent containing a supporting electrolyte. mdpi.com The working electrode is often a platinum or glassy carbon electrode, with a platinum wire serving as the counter electrode and a reference electrode like Ag/AgCl or a ferrocene/ferricenium couple to calibrate the potential values. mdpi.com By scanning the potential, the resulting voltammogram can reveal the reversible or irreversible nature of the redox processes.
For substituted benzothiadiazoles, the nature and position of the substituent groups (e.g., bromo, methyl) are known to significantly influence the electrochemical behavior. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups make the compound easier to reduce. Computational studies on various substituted benzothiazole (B30560) and benzothiadiazole derivatives have been used to predict these properties and guide synthetic efforts. mdpi.comasianpubs.org However, without specific experimental validation for 5-Bromo-6-methylbenzo[c] mdpi.comresearchgate.netasianpubs.orgthiadiazole, any discussion of its electrochemical properties would be purely speculative.
Due to the lack of available research data, a detailed analysis and data table for the electrochemical characteristics of 5-Bromo-6-methylbenzo[c] mdpi.comresearchgate.netasianpubs.orgthiadiazole cannot be provided at this time.
Information on "5-Bromo-6-methylbenzo[c] rsc.orgnih.govmdpi.comthiadiazole" for Advanced Functional Materials is Not Currently Available
Following a comprehensive search of scientific literature and chemical databases, there is no specific information available regarding the synthesis, properties, or application of the chemical compound 5-Bromo-6-methylbenzo[c] rsc.orgnih.govmdpi.comthiadiazole in the design of advanced functional materials as outlined in the user's request.
The investigation sought to detail its role as a building block for organic semiconductors and as a precursor for optoelectronic device components. However, no research findings, data tables, or specific examples of its use in the following areas could be located:
Organic Semiconductor Architectures:
Incorporation into Donor-Acceptor (D-A) Type Materials
Influence on Charge Transfer and Electronic Properties in π-Conjugated Systems
Optoelectronic Device Components:
Materials for Organic Light-Emitting Diodes (OLEDs)
Materials for Organic Photovoltaics (OPVs)
Materials for Organic Field-Effect Transistors (OFETs)
While the broader class of benzo[c] rsc.orgnih.govmdpi.comthiadiazole (BTD) derivatives is well-documented in the field of organic electronics, and information exists for isomers such as 4-bromo-6-methylbenzo[c] rsc.orgnih.govmdpi.comthiadiazole, no data specifically pertains to the 5-bromo-6-methyl isomer. The precise substitution pattern of the bromine and methyl groups on the benzothiadiazole core is critical to its electronic properties and, consequently, its performance in the specified applications. Therefore, data from its isomers or other analogues cannot be used to accurately describe the characteristics of the requested compound.
Table of Mentioned Compounds
Since no article could be generated, a table of compounds is not applicable.
Vi. Role of 5 Bromo 6 Methylbenzo C 1 2 3 Thiadiazole in the Design of Advanced Functional Materials
Strategies for Tuning Optoelectronic Properties through Molecular Design
The optoelectronic characteristics of conjugated organic molecules, such as their absorption spectra, emission wavelengths, and frontier molecular orbital (HOMO/LUMO) energy levels, are intricately linked to their molecular structure. For benzothiadiazole-based materials, functionalization of the benzo ring is a powerful strategy for modulating these properties. The introduction of substituents like bromine and methyl groups at the 5- and 6-positions of the benzo[c] nih.govresearchgate.netnih.govthiadiazole core provides a mechanism for fine-tuning the electronic landscape of the molecule.
The bromine atom at the 5-position primarily exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the LUMO energy level. Lowering the LUMO is a common strategy in designing n-type organic semiconductors and electron-acceptor materials for OPVs. The incorporation of halogen atoms like bromine is known to enhance the electron affinity of the benzothiadiazole unit. mdpi.com Furthermore, the presence of a bromine atom provides a reactive site for post-synthetic modification, enabling the construction of more complex molecular architectures through cross-coupling reactions. mdpi.comnih.gov
The methyl group at the 6-position is generally considered an electron-donating group through a positive inductive effect (+I effect) and hyperconjugation. This effect tends to raise the HOMO energy level. However, a significant contribution of the methyl group, particularly when adjacent to another substituent or a point of polymerization, is its steric hindrance. polyu.edu.hk This steric effect can induce a twist in the molecular backbone of a polymer or between donor and acceptor units in a D-A molecule. polyu.edu.hk Such a nonplanar arrangement can disrupt π-conjugation, leading to a blue shift in absorption and emission spectra and altering charge transport properties. polyu.edu.hk In some cases, the steric bulk of methyl groups can be beneficial, as it can suppress intermolecular aggregation in the solid state, which often leads to fluorescence quenching. polyu.edu.hk
The combined presence of an electron-withdrawing bromine atom and an electron-donating/sterically bulky methyl group on the same aromatic ring of the benzothiadiazole core creates a "push-pull" electronic environment and fine-tunes the molecular geometry. This specific substitution pattern allows for precise control over the HOMO-LUMO gap, which dictates the absorption and emission wavelengths of the material.
Table 1: Anticipated Effects of Substituents on Electronic Properties of the Benzothiadiazole Core
| Substituent | Position | Electronic Effect | Impact on Frontier Orbitals |
|---|---|---|---|
| Bromine | 5 | Electron-withdrawing (-I) | Lowers LUMO energy |
This table illustrates the generally expected electronic influence of these substituents based on established principles in organic electronics.
The true utility of 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole in materials science lies in its capacity as a versatile building block. The bromine atom is a key functional handle for derivatization, most commonly through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. researchgate.netnih.gov These reactions allow for the covalent attachment of a wide variety of aryl or alkynyl groups, effectively extending the π-conjugated system of the molecule.
By reacting 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole with different boronic acids (Suzuki coupling) or organostannanes (Stille coupling), a library of new D-A compounds can be synthesized. The introduced aryl group can be an electron-donating unit (like triphenylamine (B166846) or carbazole) or another electron-accepting unit.
Introducing Electron-Donating Groups: Coupling the bromo-substituted benzothiadiazole with a strong electron-donating group creates a D-A molecule with a pronounced intramolecular charge transfer (ICT) character. This ICT from the donor to the acceptor upon photoexcitation is responsible for the characteristic broad and red-shifted absorption and emission profiles. The specific choice of the donor moiety allows for the modulation of the energy of the ICT band, thereby tuning the color of absorption and emission.
The data below hypothetically illustrates how derivatization can modulate photophysical properties.
Table 2: Hypothetical Photophysical Data for Derivatives of 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole
| Derivative | Coupled Group | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) |
|---|---|---|---|
| Parent Compound | - | UV Region | Blue Region |
| Derivative 1 | Phenyl | Blue-shifted visible | Green Region |
| Derivative 2 | Thiophene | Visible Region | Yellow-Orange Region |
| Derivative 3 | Triphenylamine (Donor) | Red-shifted visible | Red/NIR Region |
Note: This table is illustrative, showing expected trends based on the principles of molecular design. Actual wavelengths would need to be determined experimentally.
Through these derivatization strategies, materials with tailored absorption and emission characteristics can be engineered. For instance, to create a material that absorbs strongly in the green portion of the spectrum for a red-emitting OLED, one might couple the parent compound with a specific electron-rich aromatic group. Similarly, for near-infrared (NIR) emitting materials for bio-imaging applications, a very strong donor could be attached to create a low-energy ICT state. This synthetic flexibility makes 5-Bromo-6-methylbenzo[c] nih.govresearchgate.netnih.govthiadiazole a valuable platform for the rational design of advanced functional materials.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole, and what reaction conditions are critical?
The synthesis typically involves bromination of a methyl-substituted benzo[c][1,2,5]thiadiazole precursor. For analogous chloro derivatives, thionyl chloride reacts with substituted o-phenylenediamine in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media . Bromination may employ reagents like Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) and inert atmospheres. Solvent choice (e.g., DCM or DMF) and reaction time (6–24 hours) are critical to avoid over-bromination. Methyl groups may require protection during synthesis to prevent undesired side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and methyl group integration.
- Mass spectrometry (HRMS) : For molecular weight validation.
- IR spectroscopy : To identify functional groups (e.g., C-Br stretching at ~500 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and steric effects of the methyl group . Microwave spectroscopy has also been used for precise structural determination in related thiadiazoles .
Q. What safety protocols are essential when handling brominated thiadiazoles?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated compounds are often toxic and light-sensitive; store in amber vials under inert gas. Avoid contact with reducing agents to prevent explosive decomposition. Waste disposal must follow halogenated organic waste guidelines .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for materials science?
Density functional theory (DFT) calculates HOMO/LUMO levels, charge distribution, and dipole moments. For example, B3LYP/6-31G* models optimize geometry and evaluate electron-withdrawing effects of bromine and methyl groups. These properties guide applications in organic photovoltaics or as electron-accepting moieties in conjugated polymers .
Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?
Comparative enzyme inhibition assays (e.g., ABHD6 vs. ABHD12 selectivity) and structural-activity relationship (SAR) studies identify key substituent effects. Homology modeling and molecular docking (e.g., using AutoDock Vina) clarify binding interactions. For example, carbamate derivatives show potency variations due to steric clashes with active-site serines .
Q. How does the methyl group influence reactivity in cross-coupling reactions?
The methyl group introduces steric hindrance, potentially slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. However, bromine at position 5 remains accessible for Pd-catalyzed reactions. Computational modeling (e.g., steric maps) and kinetic studies optimize coupling conditions (e.g., ligand choice, temperature) to mitigate steric effects .
Q. What polymerization techniques incorporate this compound into conjugated polymers?
Stille or Suzuki couplings polymerize brominated thiadiazoles with electron-rich monomers (e.g., thiophenes). The methyl group enhances solubility, aiding film formation in organic solar cells. Post-polymerization modifications (e.g., side-chain engineering) further tune optoelectronic properties .
Q. How do substitution patterns affect crystal packing and solid-state properties?
Methyl groups disrupt π-π stacking, reducing crystallinity but improving solubility. X-ray studies reveal intermolecular interactions (e.g., C-H···N hydrogen bonds). Thermal analysis (DSC/TGA) correlates substituents with melting points and stability .
Q. What SAR insights optimize inhibitory potency against enzymes like ABHD6?
Introducing electron-withdrawing groups (e.g., Br) enhances binding to hydrolase active sites. Cyclic amine substituents improve selectivity, while carbamate linkers enable covalent inhibition. IC₅₀ profiling across homologs (e.g., ABHD12, LAL) and proteome-wide activity screening validate specificity .
Q. How are conflicting data on anti-cholinergic activity addressed in thiadiazole derivatives?
Dose-response assays (e.g., acetylcholinesterase inhibition) and in vivo models (e.g., scopolamine-induced amnesia in mice) reconcile discrepancies. Modifying substituents (e.g., morpholino groups) balances bioavailability and target engagement .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
